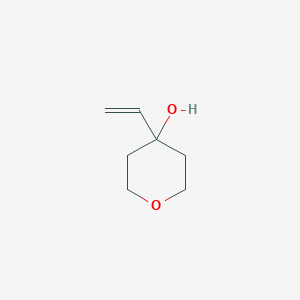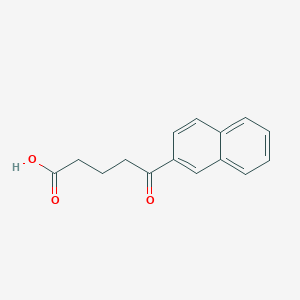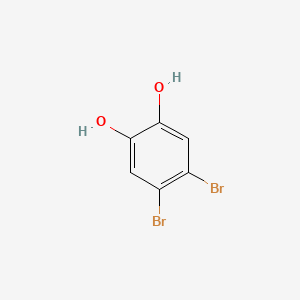
4-苯基-1H-2,3-苯并恶嗪-1-酮
描述
4-Phenyl-1H-2,3-benzoxazin-1-one is a heterocyclic compound with the molecular formula C14H9NO2 and a molecular weight of 223.233 g/mol . This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields of research.
科学研究应用
4-Phenyl-1H-2,3-benzoxazin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
作用机制
Target of Action
Similar compounds have been shown to inhibit human leukocyte elastase , which suggests that 4-Phenyl-1H-2,3-benzoxazin-1-one may also interact with this enzyme or similar proteases.
Mode of Action
It’s known that the compound is part of a class of molecules that can form π–π interactions with biological targets due to their aromatic nature . This suggests that 4-Phenyl-1H-2,3-benzoxazin-1-one may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds can inhibit enzymes like human leukocyte elastase , which plays a role in the immune response and tissue remodeling. Therefore, it’s possible that 4-Phenyl-1H-2,3-benzoxazin-1-one could influence these processes.
Result of Action
Similar compounds have been shown to exhibit antimicrobial, anti-inflammatory, and antiviral activities , suggesting that 4-Phenyl-1H-2,3-benzoxazin-1-one may have similar effects.
Action Environment
It’s known that the synthesis of similar compounds can be influenced by factors such as temperature . Therefore, it’s possible that environmental conditions could also influence the action of 4-Phenyl-1H-2,3-benzoxazin-1-one.
生化分析
Biochemical Properties
4-Phenyl-1H-2,3-benzoxazin-1-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been identified as an inhibitor of human leukocyte elastase and other serine proteases . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. The compound’s ability to inhibit elastase suggests its potential use in treating conditions related to excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Cellular Effects
The effects of 4-Phenyl-1H-2,3-benzoxazin-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serine proteases can affect the signaling pathways involved in inflammation and immune responses . Additionally, the compound’s impact on gene expression can lead to changes in the production of proteins that are critical for cell survival and function.
Molecular Mechanism
At the molecular level, 4-Phenyl-1H-2,3-benzoxazin-1-one exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting serine proteases, which are involved in various physiological processes . By inhibiting these enzymes, the compound can modulate their activity, leading to changes in cellular functions. Additionally, 4-Phenyl-1H-2,3-benzoxazin-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenyl-1H-2,3-benzoxazin-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to 4-Phenyl-1H-2,3-benzoxazin-1-one in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 4-Phenyl-1H-2,3-benzoxazin-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of immune responses. At higher doses, toxic or adverse effects can occur, including potential damage to tissues and organs . Understanding the dosage thresholds is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4-Phenyl-1H-2,3-benzoxazin-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular functions
Transport and Distribution
The transport and distribution of 4-Phenyl-1H-2,3-benzoxazin-1-one within cells and tissues are essential for understanding its biological effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and effectiveness in therapeutic applications.
Subcellular Localization
4-Phenyl-1H-2,3-benzoxazin-1-one’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 4-Phenyl-1H-2,3-benzoxazin-1-one can be achieved through several methods. One common approach involves the cyclodehydration of N-acylated anthranilic acid derivatives. This method typically uses cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method is the one-pot synthesis using iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This method is advantageous due to its mild conditions and high yield.
化学反应分析
4-Phenyl-1H-2,3-benzoxazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
相似化合物的比较
4-Phenyl-1H-2,3-benzoxazin-1-one can be compared with other similar compounds such as:
- 2-Phenyl-4H-1,3-benzoxazin-4-one
- 1,2-Dihydro-2-phenyl-4H-3,1-benzoxazin-4-one
- 6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one These compounds share a similar benzoxazinone core structure but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of 4-Phenyl-1H-2,3-benzoxazin-1-one lies in its specific phenyl substitution, which imparts distinct properties and applications.
属性
IUPAC Name |
4-phenyl-2,3-benzoxazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14-12-9-5-4-8-11(12)13(15-17-14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSZISDRVACNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172892 | |
| Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19298-29-4 | |
| Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19298-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Y1WNW5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)


![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)




![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)

